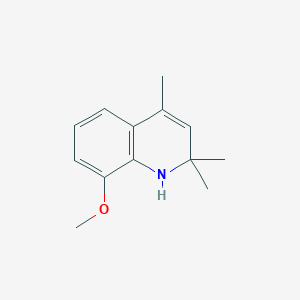

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Description

Properties

IUPAC Name |

8-methoxy-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9-8-13(2,3)14-12-10(9)6-5-7-11(12)15-4/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUCENDXMOILSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2OC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production and high yields. The final product is purified through distillation and recrystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent dihydroquinoline.

Substitution: Electrophilic substitution reactions can occur at the methoxy group or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

While the primary search results do not directly address the applications of "8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline," they do provide information on related compounds and their uses, which can help infer potential applications.

Understanding Dihydroquinolines

Dihydroquinolines, including derivatives such as 2,2,4-trimethyl-1,2-dihydroquinoline, are valuable in various applications, most notably as intermediates in synthesizing antioxidants, ultraviolet light stabilizers, and dye couplers . These compounds can be produced by reacting an aniline compound with acetone in the presence of a catalyst .

Potential Applications Based on Related Compounds

- Antioxidants:

-

Drug Candidates:

- Certain dihydroquinolines exhibit significant in vitro potency and selectivity, along with promising in vivo efficacy, making them potential drug candidates against human African trypanosomiasis .

- Some 1,2,4-triazole derivatives, related to dihydroquinolines, show high antioxidant activity and could be used in treating conditions such as mountain sickness, glaucoma, and neurological disorders .

-

Antimicrobial Agents:

- Quinolone-triazole hybrids have shown antibacterial activity against various strains, including S. aureus, Enterococcus faecalis, and Escherichia coli .

- Certain triazole derivatives display broad-spectrum antibacterial activity, comparable to gentamicin and ciprofloxacin .

- 1,2,4-Triazole-pyrimidine hybrids have demonstrated excellent activity against S. aureus and E. coli, even showing effectiveness against MRSA strains .

- Azo Dyes:

Table of Potential Applications

| Application | Compound Type | Description |

|---|---|---|

| Antioxidants | Dihydroquinoline derivatives | Potential as lipid peroxidation inhibitors and use in rubber manufacturing. |

| Drug Candidates | Dihydroquinolines, 1,2,4-triazole derivatives | Potential treatments for human African trypanosomiasis and other conditions like mountain sickness and neurological disorders. |

| Antimicrobial Agents | Quinolone-triazole hybrids, triazole derivatives, 1,2,4-Triazole-pyrimidine hybrids | Effective against various bacterial strains, including MRSA, and potential for broad-spectrum antibacterial activity. |

| Synthesis of Azo Dyes | This compound | Used as a basis for creating new azo dyes. |

Case Studies

-

Antitrypanosomal Activity:

- 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride (OSU-36.HCl) and 1-(2-methoxybenzyl)-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate (OSU-75) have shown outstanding in vitro selectivity against T. brucei compared to hepatocyte cell lines .

- Administration of OSU-36.HCl and OSU-75 at doses of 50 mg/kg/day for five days resulted in cures in a murine first-stage trypanosomiasis model .

-

Antibacterial Activity:

- Quinolone-triazole hybrids, such as compounds 30a and 30b , displayed antibacterial activity (MIC: 0.125–8 μg/mL) against S. aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter haemolyticus .

- Compound 31d , containing a trifluoromethyl group, exhibited a broader bioactive spectrum against all bacterial strains, including Micrococcus luteus, MRSA, S. aureus, P. aeruginosa, E. coli, Shigella dysenteriae, and Eberthella typhosa .

Mechanism of Action

The mechanism of action of 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The methoxy group enhances its reactivity, allowing it to participate in various chemical pathways. In biological systems, it may interact with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Efficacy in Liver Injury Models

Biological Activity

8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a methoxy group and multiple methyl substituents on the quinoline ring, enhancing its reactivity and solubility in organic solvents. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the development of antitrypanosomal agents and fluorescent dyes.

Antitrypanosomal Activity

Research indicates that derivatives of this compound exhibit significant antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study demonstrated that compounds such as 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride (OSU-36.HCl) showed exceptional in vitro potency and selectivity against this parasite. In vivo studies revealed that these compounds could cure infected mice when administered at appropriate doses .

The proposed mechanism of action involves the formation of a quinone imine intermediate , which generates reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within the parasite, ultimately resulting in its death. The unique antioxidant defense system of trypanosomes makes them particularly susceptible to such oxidative damage .

Cytotoxicity and Selectivity

In vitro cytotoxicity assays have shown that these compounds possess a favorable selectivity profile. For instance, OSU-36.HCl exhibited significantly lower toxicity towards human hepatocyte cell lines compared to its efficacy against T. brucei. This selectivity is crucial for developing safe therapeutic agents .

Table: Summary of Antitrypanosomal Activity

| Compound Name | Structure Characteristics | In Vitro Activity | In Vivo Efficacy |

|---|---|---|---|

| OSU-36.HCl | 1-benzylated dihydroquinoline | High potency against T. brucei | Cures in murine model |

| OSU-40 | 1-benzylated dihydroquinoline derivative | High potency against T. brucei | Cures in murine model |

Applications in Dye Synthesis

This compound is also utilized in the synthesis of azo dyes . These dyes are important for various applications in biological microscopy and nanoscopy due to their fluorescent properties. The synthesis process involves coupling this compound with N-substituted tetrazoles to create stable azo dye structures .

Fluorescent Properties

The incorporation of the methoxy group enhances the fluorescent properties of the resulting azo dyes, making them suitable for optical imaging processes. These dyes can be employed as markers in biological studies, allowing for improved visualization techniques.

Study on Hepatotoxicity

A critical evaluation of hepatotoxicity associated with dihydroquinolines revealed that while some derivatives demonstrated promising antitrypanosomal activity, they also required careful assessment for potential liver toxicity due to their metabolic pathways leading to quinone imine formation. The study emphasized the need for further research to balance efficacy with safety profiles in drug development .

Synthesis and Characterization

Recent research has focused on synthesizing new azo dyes based on this compound. These studies not only confirm the compound's versatility but also explore its structural modifications to optimize biological activity and dye properties .

Q & A

Basic: What are the primary synthetic routes for 8-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline, and how do reaction conditions influence yield?

Answer:

The compound is typically synthesized via condensation reactions involving substituted anilines and ketones. For example, a "green chemistry" approach substitutes diphenyl oxide with triethyl methanetricarboxylate as a solvent, enabling reactions at 215–220°C with high yields (~85–90%). Excess solvent recovery is critical, with losses minimized to <5% via vacuum distillation . Alternative methods use microwave-assisted synthesis with Bi(OTf)₃ as a Lewis acid catalyst, reducing reaction times to 3 hours while maintaining yields >90% . Key variables include temperature control (avoiding decomposition above 220°C) and stoichiometric ratios (e.g., 2.2:1 methyl pyruvate to aniline derivatives).

Advanced: How do conformational dynamics of 1,2-dihydroquinoline derivatives affect their reactivity in downstream functionalization?

Answer:

X-ray crystallography reveals that the 1,2-dihydroquinoline core adopts a non-planar "sofa" conformation (puckering parameters: QT = 0.348 Å, θ = 49.3°), which sterically hinders electrophilic substitution at C3. Intermolecular N–H···O hydrogen bonding stabilizes crystal packing, but in solution, ring flexibility allows for regioselective alkylation at C4 under acidic conditions . This conformational lability necessitates precise solvent choice (e.g., acetonitrile vs. dichlorobenzene) to control reaction pathways during derivatization.

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

- NMR : <sup>1</sup>H NMR resolves methyl group splitting patterns (e.g., δ 1.15 ppm for C2-CH3 in diastereomers) .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., tetrahydroquinoline oxidation products) .

- X-ray Diffraction : Confirms crystal structure and hydrogen-bonding motifs (e.g., C–H···π interactions at 3.2–3.5 Å) .

- IR Spectroscopy : Identifies carbonyl stretches (1731 cm<sup>−1</sup> for ester groups) and NH deformation modes .

Advanced: How can researchers reconcile contradictory data in dihydroquinoline synthesis protocols (e.g., solvent vs. catalyst-driven pathways)?

Answer:

Discrepancies arise from competing mechanisms:

- Solvent-driven routes (triethyl methanetricarboxylate) favor thermodynamic control, producing stable C3-carboxylates .

- Catalyst-driven routes (Bi(OTf)₃ or AlCl3) promote kinetic control, yielding C4-alkylated products .

To resolve contradictions, perform mechanistic studies (e.g., deuterium labeling for H-transfer analysis) and optimize conditions using DoE (Design of Experiments) to map parameter interactions (temperature, catalyst loading, solvent polarity).

Basic: What are the key stability challenges for this compound under storage or reaction conditions?

Answer:

The compound is prone to:

- Oxidation : Autoxidation at C1–C2 under ambient O2, forming quinoline derivatives. Store under argon with BHT stabilizer .

- Hydrolysis : Ester groups degrade in aqueous acidic/basic media (t1/2 <24 hours at pH <3 or >10). Use anhydrous solvents for reactions .

- Thermal degradation : Decomposes above 250°C, releasing CO and methoxy radicals. Monitor via TGA-DSC .

Advanced: What strategies enable regioselective functionalization of this compound for medicinal chemistry applications?

Answer:

- C6 Halogenation : Use NIS (N-iodosuccinimide) in DMF at 80°C for iodination (yield: 75–80%) .

- C4 Amination : Pd/C-catalyzed Buchwald-Hartwig coupling with aryl amines (e.g., 4-methoxyaniline) under microwave irradiation .

- Ring Expansion : Treat with Cl3CCO2H to generate tetrahydroquinolines, enhancing bioavailability .

Basic: How do researchers validate the biological activity of this compound derivatives?

Answer:

- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against S. aureus (IC50 ~5–10 μM) .

- Enzyme inhibition : Measure AChE (acetylcholinesterase) inhibition for Alzheimer’s drug candidates (IC50 values reported at 0.2–1.0 μM) .

- ADMET profiling : Assess metabolic stability in liver microsomes (t1/2 >60 minutes indicates suitability for in vivo studies) .

Advanced: What computational methods predict the reactivity and pharmacokinetics of this compound analogs?

Answer:

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in electrophilic attacks .

- MD Simulations : Model blood-brain barrier permeability (logP ~2.5–3.0) using GROMACS .

- QSAR Models : Correlate substituent electronegativity with antibacterial potency (R<sup>2</sup> >0.85 for para-substituted analogs) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and OV/AG/P99 respirators to avoid inhalation .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO, methyl chloride) .

- Waste disposal : Neutralize acidic residues with NaHCO3 before aqueous disposal .

Advanced: How can researchers optimize green synthesis protocols for this compound to meet industrial sustainability standards?

Answer:

- Solvent recycling : Recover triethyl methanetricarboxylate via fractional distillation (losses <5%) .

- Catalyst reuse : Immobilize Bi(OTf)₃ on mesoporous silica for 5+ cycles without activity loss .

- Energy efficiency : Replace conventional heating with microwave or flow reactors (energy savings >40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.